molecular formula C22H20N6O2 B2471809 5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921513-05-5

5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2471809
CAS RN: 921513-05-5
M. Wt: 400.442
InChI Key: HLCPAEQJBSYPRR-UHFFFAOYSA-N
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Description

“5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione” is a chemical compound. It belongs to the class of compounds known as 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . The specific molecular structure of “5-Benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione” is not available in the retrieved information.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives represent a crucial class of five-membered heterocyclic compounds, distinguished by their significant potential in the creation of new therapeutic agents. These compounds exhibit a broad spectrum of biological activities, making them a focal point for pharmaceutical research and development. Recent patents and studies have explored various triazole families, including 1H-1,2,3-triazole, 2H-1,2,3-triazole, 1H-1,2,4-triazole, and 4H-1,2,4-triazole, highlighting their potential in clinical studies and the development of new chemical entities (Ferreira et al., 2013).

Biological Significance of Triazole Scaffolds

Triazine and triazole scaffolds are integral to medicinal chemistry, offering a foundation for synthesizing compounds with a wide array of biological activities. These include antimicrobial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, and analgesic properties. Their structural versatility allows for the development of novel drugs aimed at addressing various therapeutic needs (Verma et al., 2019).

Amyloid Imaging and Alzheimer's Disease

In the context of Alzheimer's disease, amyloid imaging represents a groundbreaking technique employing triazole derivatives as radioligands. These compounds facilitate the in vivo measurement of amyloid deposits in the brain, offering a profound insight into the disease's pathophysiological mechanisms and progression. This application underscores the diagnostic and therapeutic potential of triazole derivatives in neurodegenerative disorders (Nordberg, 2007).

properties

IUPAC Name

5-benzyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-14-9-11-16(12-10-14)18-23-24-21-27(13-15-7-5-4-6-8-15)17-19(28(18)21)25(2)22(30)26(3)20(17)29/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCPAEQJBSYPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16801864

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